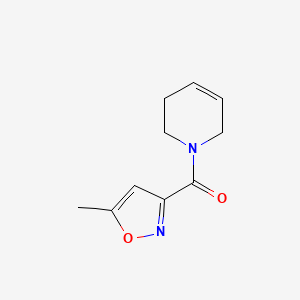

![molecular formula C19H21N5O2 B3013555 N-环戊基-3-(4-氧代-1-苯基-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)丙酰胺 CAS No. 946312-37-4](/img/structure/B3013555.png)

N-环戊基-3-(4-氧代-1-苯基-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-cyclopentyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide and related compounds involves several key steps, including intramolecular cyclization, N-allylation, N-propargyl alkylation, and cycloaddition reactions. For instance, the intramolecular cyclization of N-(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl) acetamide in ethanol with piperidine leads to the formation of a pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative . Further chemical transformations, such as condensation with arylnitrile oxides, yield isoxazolines and isoxazoles . Additionally, the synthesis of N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides has been reported, with these compounds showing promising immunomodulating activity .

Molecular Structure Analysis

The molecular structure of N-cyclopentyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is characterized by the presence of a pyrazolo[3,4-d]pyrimidin-4(5H)-one core, which is a common feature in the compounds synthesized in these studies. The structural characterization of these compounds is typically achieved using 1H NMR, 13C NMR, IR, and HRMS techniques . The presence of various substituents on the pyrazolo[3,4-d]pyrimidin-4(5H)-one core influences the molecular properties and potential biological activities of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and include cyclocondensation, which can lead to the formation of pyrazolo[1,5-a]pyrimidine derivatives . The ratio of the cyclocondensation products depends on the nucleophilicity of the starting materials and the solvent used . Additionally, the synthesis of N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides involves the reaction of 1-phenyl-1H-oxepino[4,3-c]pyrazole-4(8H),6(7H)-dione with aromatic primary amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The introduction of different substituents can significantly alter properties such as solubility, melting point, and reactivity. The antimicrobial activity of some synthesized compounds has been linked to specific structural features, such as the 3,5-dimethyl-1H-pyrazol-1-yl moiety . The structure-activity relationship studies help in understanding the influence of molecular modifications on the biological activities of these compounds .

科学研究应用

抗菌应用

吡唑并嘧啶衍生物已被合成并评估其抗菌特性。研究发现某些衍生物表现出中等到显着的抗菌活性。例如,通过微波辐射环缩合合成了嘧啶连接的吡唑杂环化合物,对包括伪蚧昆虫在内的多种微生物表现出抗菌潜力,表明它们在开发新的抗菌剂中很有用 (Deohate & Palaspagar, 2020)。

抗癌应用

新型吡唑并嘧啶衍生物已被合成并评估其抗癌和抗 5-脂氧合酶活性。这些化合物在针对 HCT-116 和 MCF-7 等癌细胞系的细胞毒性评估中显示出良好的前景,突出了它们作为抗癌剂的潜力 (Rahmouni 等人,2016 年)。

抗炎应用

对 N-芳基-2-氰基-3-氧代-3-吡唑基丙酰胺的研究揭示了它们的免疫调节活性,表明在预防和治疗炎症性疾病中具有潜在的应用。已显示特定衍生物可增强巨噬细胞的细胞毒性并刺激小鼠的宿主介导的抗菌防御,表明它们在免疫治疗中的应用 (Doria 等人,1991 年)。

除草剂应用

已合成含有嘧啶和噻二唑环的衍生物,并显示出中等到良好的选择性除草剂活性。这些发现表明此类化合物在农业应用中的潜力,特别是在不影响作物的情况下控制特定杂草种类 (Liu & Shi, 2014)。

作用机制

Target of Action

The primary target of N-cyclopentyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

This compound inhibits CDK2, thereby disrupting the normal progression of the cell cycle . It binds to the active site of CDK2, preventing the kinase from phosphorylating its substrates . This inhibitory action can lead to cell cycle arrest, preventing cells from proliferating uncontrollably .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells . By preventing the phosphorylation of key proteins involved in cell cycle progression, this compound can halt the cell cycle, leading to a decrease in cell proliferation . This is particularly relevant in the context of cancer, where uncontrolled cell proliferation is a hallmark of the disease .

Pharmacokinetics

These studies help predict the compound’s bioavailability, which is crucial for its effectiveness as a drug .

Result of Action

The result of the compound’s action is a significant inhibition of cell growth . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . This suggests that the compound could potentially be effective in treating certain types of cancer .

属性

IUPAC Name |

N-cyclopentyl-3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c25-17(22-14-6-4-5-7-14)10-11-23-13-20-18-16(19(23)26)12-21-24(18)15-8-2-1-3-9-15/h1-3,8-9,12-14H,4-7,10-11H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSHBUOOUUVOTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B3013472.png)

![Tert-butyl 7-[[(2-chloroacetyl)amino]methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate](/img/structure/B3013474.png)

![4-(azepan-1-ylsulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B3013478.png)

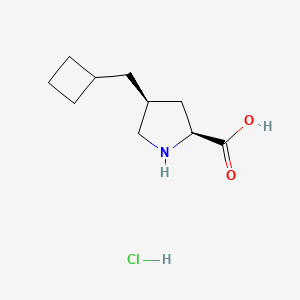

![N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]prop-2-enamide](/img/structure/B3013479.png)

![(E)-2-(3-bromostyryl)-1H-benzo[d]imidazole](/img/structure/B3013480.png)

![Methyl 4-((5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate](/img/structure/B3013481.png)

![4-(Tert-butyl)-2-[4-(tert-butyl)phenyl]-1,3-thiazole](/img/structure/B3013483.png)

![(E)-2-cyano-3-[4-methoxy-3-(naphthalen-1-ylmethoxy)phenyl]-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B3013485.png)

![(3-{[1-(6-Chloro-4-methylpyridine-3-carbonyl)piperidin-4-yl]oxy}propyl)dimethylamine](/img/structure/B3013488.png)

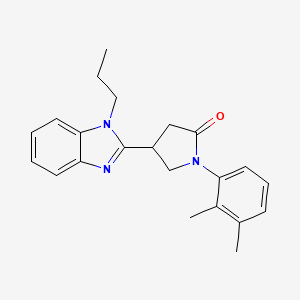

![3-Methyl-2-[(4-methylphenyl)methyl]-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3013495.png)